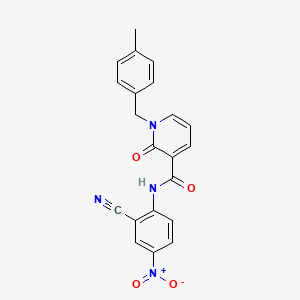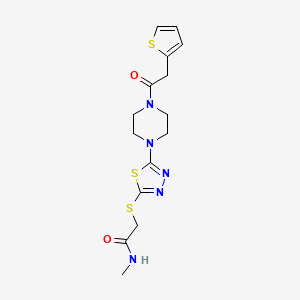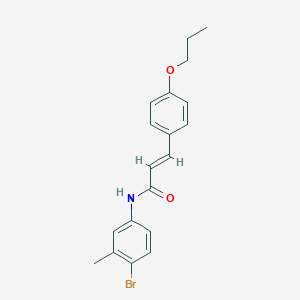
N-(2-cyano-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyano-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16N4O4 and its molecular weight is 388.383. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyano-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyano-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photosensitive Protecting Groups
The compound N-(2-cyano-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, due to its structural characteristics, may find relevance in the area of photosensitive protecting groups. Protecting groups like 2-nitrobenzyl and 3-nitrophenyl have shown promising applications in synthetic chemistry, particularly in the protection of functional groups during synthetic procedures. These groups can be selectively removed by photolysis, offering spatial and temporal control in chemical synthesis (Amit, Zehavi, & Patchornik, 1974).
Advanced Oxidation Processes (AOPs)
N-(2-cyano-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may contribute to the field of environmental science, particularly in Advanced Oxidation Processes (AOPs) for water treatment. AOPs are used to degrade recalcitrant compounds in the environment, and the structural features of this compound might provide insights into its degradation pathways, by-products, and biotoxicity, which is crucial for understanding and improving AOP systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Biomarker Studies
The compound's structure, which includes nitro and aromatic functional groups, might be relevant in the field of biomarker studies, especially for understanding the impact of certain carcinogens and toxins. The quantification of similar compounds and their metabolites in biological samples can provide essential information about exposure levels and risk assessments, crucial in studies related to tobacco and cancer (Hecht, 2002).
Stereochemistry and Pharmacological Profile
The compound's stereochemistry may be significant in pharmacology, where the configuration of stereocenters in molecules can greatly influence their biological properties. Studies in this area can lead to the development of more effective pharmacological agents by understanding the relationship between molecular structure and biological activity (Veinberg et al., 2015).
properties
IUPAC Name |
N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-14-4-6-15(7-5-14)13-24-10-2-3-18(21(24)27)20(26)23-19-9-8-17(25(28)29)11-16(19)12-22/h2-11H,13H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQWZNVJLLEMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2416242.png)





![6-(2-Ethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2416253.png)

![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2416257.png)



![4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride](/img/structure/B2416262.png)
